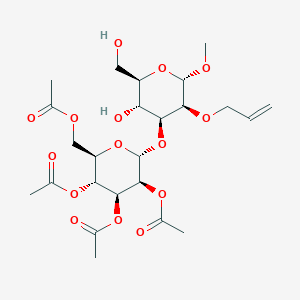

1,2,3,6-Tetra-O-benzoyl-a-D-mannopyranose

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

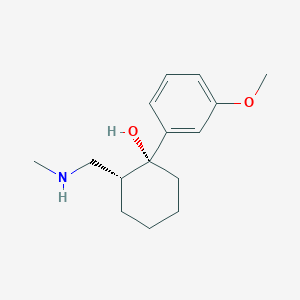

1,2,3,6-Tetra-O-benzoyl-a-D-mannopyranose is a carbohydrate derivative widely used in organic synthesis due to its unique chemical and physical properties. It is a precursor for the synthesis of diverse pharmaceutical intermediates and medications . This compound is frequently utilized for the synthesis of glycopeptides and glycolipids, which play pivotal roles in the exploration of infectious ailments and neoplasms .

Synthesis Analysis

The key intermediate in the preparation of the triflate precursor, 1,3,4,6-tetra-O-acetyl-beta-D-mannopyranose, was synthesized starting from D-mannose via the following four steps: (1) per-O-acetylation with Ac2O-I2, (2) formation of acetobromomannose with 30% HBr in AcOH, (3) 1,2-orthoester formation with EtOH-2,4,6-collidine and (4) hydrolysis of the 1,2-orthoester with 1M aqueous HCl .Molecular Structure Analysis

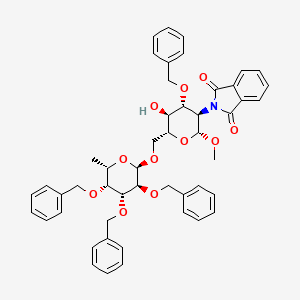

The molecular formula of 1,2,3,6-Tetra-O-benzoyl-a-D-mannopyranose is C34H28O10 . The molecular weight is 596.6 g/mol . The IUPAC name is [ (2 R ,3 R ,4 S ,5 S ,6 R )-4,5,6-tribenzoyloxy-3-hydroxyoxan-2-yl]methyl benzoate .Chemical Reactions Analysis

The formation of the α-anomer for the case of D-glucose is favored in kinetics . Benzoylation of methyl glycosides of the D-gluco, D-galacto, and D-manno series with benzoic anhydride catalyzed by tetrabutylammonium benzoate led to 2,4-diols in 70–91% yield .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,3,6-Tetra-O-benzoyl-a-D-mannopyranose include a molecular weight of 596.6 g/mol, a XLogP3-AA of 5.8, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 10, a rotatable bond count of 13, an exact mass of 596.16824709 g/mol, a monoisotopic mass of 596.16824709 g/mol, a topological polar surface area of 135 Ų, and a heavy atom count of 44 .科学的研究の応用

Glycosylation Studies

This compound has been used for glycosylation in studies assessing novel synthetic inhibitors of selectin-mediated cell adhesion . Glycosylation is a critical function in biology and impacts cell-cell interaction, immune response, and more.

Preparation of Other Compounds

The compound is used in the preparation of other complex compounds. For instance, it has been used in the preparation of 2,3,4,6-tetra-O- (3-bromo)benzoyl methyl α-D-glucopyranoside .

Stereospecific Entry to Spiroketal Glycosides

The compound has been used in research to investigate stereospecific entry to spiroketal glycosides using alkylidenecarbene C−H insertion . This research is significant in the field of organic chemistry and drug discovery.

Intermediate in Drug Synthesis

It serves as an intermediate in the synthesis of drugs like Voglibose and Dapagliflozin . These drugs are used for the treatment of diabetes.

Glucosylations

The compound is an important D-glucopyranose derivative for glucosylations . Glucosylation is a type of glycosylation where a glucose moiety is added to a substrate.

Synthesis of 1-C-α-D-glucopyranose Derivatives

It is used in the synthesis of 1-C-α-D-glucopyranose derivatives . These derivatives have applications in various fields including medicinal chemistry and biochemistry.

将来の方向性

1,2,3,6-Tetra-O-benzoyl-a-D-mannopyranose exhibits immense promise in research for combating a plethora of ailments including neoplasms and inflammatory disorders . Its distinctive molecular configuration makes it a valuable precursor for the synthesis of diverse pharmaceutical intermediates and medications .

作用機序

Target of Action

1,2,3,6-Tetra-O-benzoyl-a-D-mannopyranose is a complex carbohydrate reagent that is extensively utilized in the synthesis of diverse glycosyl donors . It is a precursor for the synthesis of diverse pharmaceutical intermediates and medications .

Mode of Action

The compound interacts with its targets through a process known as deacylation . The deacylation of glucose, galactose, and mannose pentaacetates, as well as the dealkylation of 2,3,4,6-tetra-O-acetyl and 2,3,4,6-tetra-O-(3-bromo)benzoyl methyl α-D-glucopyranosides have been studied . The anomeric effect during deacetylation and dealkylation has been clearly demonstrated in both experimental and computational results .

Biochemical Pathways

The compound is involved in the synthesis of glycopeptides and glycoconjugates . These molecules play pivotal roles in the exploration of infectious ailments and neoplasms .

Result of Action

The compound exhibits immense promise in research for combating a plethora of ailments including neoplasms and inflammatory disorders . Its utility as a primary component in the synthesis of diverse glycosylated drugs, inclusive of antiviral drugs and anticancer agents, is notable .

特性

IUPAC Name |

[(2R,3R,4S,5S,6R)-4,5,6-tribenzoyloxy-3-hydroxyoxan-2-yl]methyl benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H28O10/c35-27-26(21-40-30(36)22-13-5-1-6-14-22)41-34(44-33(39)25-19-11-4-12-20-25)29(43-32(38)24-17-9-3-10-18-24)28(27)42-31(37)23-15-7-2-8-16-23/h1-20,26-29,34-35H,21H2/t26-,27-,28+,29+,34-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBHLAWIOLBRAAK-LSPAEZJRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@@H]([C@H](O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H28O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

596.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

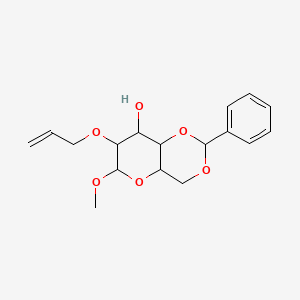

![[(2R,4Ar,6S,7R,8S,8aS)-8-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] benzoate](/img/structure/B1139922.png)

![7H-Pyrrolo[2,3-d]pyrimidine, 4-chloro-7-[5-O-[(1,1-dimethylethyl)dimethylsilyl]-2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-](/img/structure/B1139925.png)

![(4aR,6R,7R,8R,8aS)-6-Methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B1139938.png)